4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide
Description
Chemical Structure and Properties 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide (CAS: 1369774-49-1) is a benzamide derivative featuring a bromo substituent at the 4-position, a methoxy group at the 3-position, and a dimethylaminoethylamine side chain attached via an amide linkage. Its molecular formula is C₁₂H₁₆BrN₂O₂, with a molecular weight of 315.18 g/mol. The compound’s structure combines aromatic halogenation, ether, and tertiary amine functionalities, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)7-6-14-12(16)9-4-5-10(13)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMRTZDLGDKTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the bromination of a precursor benzamide compound followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can facilitate binding to proteins or enzymes, while the bromine and methoxy groups can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Contradictions: highlights that dimethylaminoethyl methacrylate’s reactivity improves with diphenyliodonium hexafluorophosphate (DPI), but the target compound’s amide linkage may limit similar enhancements.
- Knowledge Gaps: Limited data exist on the target compound’s biological activity or crystallographic parameters compared to analogs like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) .
Biological Activity
4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₁₉BrN₂O₂
- Molecular Weight: 315.21 g/mol
- Structure: The compound features a bromine atom at the para position of a substituted methoxybenzamide structure, which influences its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily related to its antioxidant, antimicrobial, and potential anticancer properties.
Antioxidant Activity
Compounds with similar structures have shown significant antioxidant properties. For example, bromophenols related to this compound effectively scavenge free radicals, suggesting that this compound may also possess similar capabilities.
Antimicrobial Activity
Studies on structurally related compounds indicate potential antimicrobial activity against various bacteria and fungi. This suggests that this compound may serve as a candidate for further investigation in antimicrobial applications.
Anticancer Potential
The compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interaction with specific molecular targets may inhibit pathways involved in cancer progression.
The mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. The dimethylamino group enhances binding affinity to proteins, while the bromine and methoxy groups influence the compound's reactivity and stability.
Synthesis
The synthesis of this compound typically involves:
- Bromination of a precursor benzamide.
- Introduction of the Dimethylaminoethyl Group through amination reactions.
- Reaction Conditions: Commonly conducted in solvents like ethanol or dichloromethane with catalysts such as palladium or copper.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of similar compounds using DPPH radical scavenging assays. Results indicated that compounds with brominated structures exhibited higher scavenging activity compared to non-brominated analogs, supporting the hypothesis that this compound may also demonstrate significant antioxidant properties.
Case Study 2: Antimicrobial Testing
In another study, derivatives of benzamide were tested against various microbial strains. The results showed that certain derivatives exhibited notable antibacterial effects, suggesting that this compound could be effective against specific pathogens.
Applications in Research
This compound is utilized in various fields:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
